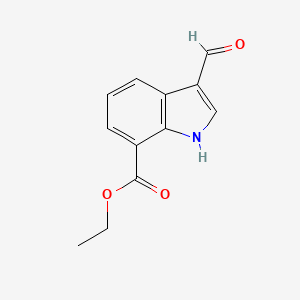

ethyl 3-formyl-1H-indole-7-carboxylate

Vue d'ensemble

Description

Ethyl 3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formyl-1H-indole-7-carboxylate typically involves the formylation of ethyl indole-7-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 3-formyl-1H-indole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 5- or 6-position.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed:

Oxidation: Ethyl 3-carboxy-1H-indole-7-carboxylate.

Reduction: Ethyl 3-hydroxymethyl-1H-indole-7-carboxylate.

Substitution: Ethyl 3-formyl-5-bromo-1H-indole-7-carboxylate.

Applications De Recherche Scientifique

Antiviral Properties

Recent studies have highlighted the effectiveness of indole derivatives, including ethyl 3-formyl-1H-indole-7-carboxylate, as inhibitors of viral integrases. For instance, derivatives of indole-2-carboxylic acid have demonstrated potent inhibitory effects against HIV-1 integrase, with IC50 values as low as 0.13 μM. The binding conformation analysis suggests that the indole core and carboxyl group chelate with magnesium ions crucial for integrase activity, indicating a promising scaffold for antiviral drug development .

Antitumor Activity

Indole derivatives are known for their antitumor properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. The compound's structural features allow it to interact with various biological targets involved in tumor growth and metastasis. Case studies have shown that modifications to the indole structure can enhance its cytotoxicity against specific cancer cell lines, making it a candidate for further exploration in cancer therapy .

Synthetic Applications

Synthesis of Novel Compounds

this compound serves as a versatile intermediate in the synthesis of various bioactive compounds. It can be utilized to generate derivatives through reactions such as esterification and nucleophilic substitution. For example, the formyl group can be easily modified to introduce different substituents that may enhance biological activity or alter pharmacokinetic properties .

Use in Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its reactivity allows chemists to construct various functionalized indole derivatives through straightforward synthetic pathways. This has implications not only in medicinal chemistry but also in materials science where indoles are used to develop fluorescent sensors and other functional materials .

Case Studies

Mécanisme D'action

The mechanism of action of ethyl 3-formyl-1H-indole-7-carboxylate involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and immune response . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Ethyl 3-formyl-1H-indole-7-carboxylate can be compared with other indole derivatives, such as:

Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with the formyl group at the 2-position.

Ethyl 3-formyl-1H-indole-5-carboxylate: Similar structure but with the formyl group at the 5-position.

Ethyl 3-formyl-1H-indole-6-carboxylate: Similar structure but with the formyl group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

Ethyl 3-formyl-1H-indole-7-carboxylate is a compound belonging to the indole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound has a unique structure characterized by a formyl group and a carboxylate moiety. Its molecular formula is , and it features a fused bicyclic structure typical of indoles. The synthesis of this compound is commonly achieved through the Vilsmeier-Haack formylation of indole derivatives, allowing for the introduction of the formyl group at the 3-position of the indole ring.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values against common pathogens:

The compound's ability to inhibit bacterial growth suggests its potential use in developing new antimicrobial agents, particularly against resistant strains.

2. Anticancer Properties

This compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines:

- IC50 Values for notable cancer cell lines:

These findings demonstrate that the compound may induce apoptosis and inhibit tubulin polymerization, making it a candidate for further development as an anticancer agent.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models of neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, offering protection against neurodegeneration.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation was performed on its efficacy against resistant bacterial strains, demonstrating enhanced activity when combined with conventional antibiotics .

- Anticancer Activity Assessment : In vitro studies showed that modifications to the compound's structure could significantly enhance its antiproliferative effects, particularly in breast and colon cancer cell lines .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-formyl-1H-indole-2-carboxylate | Similar indole structure but different position | Potentially different biological activities due to position |

| Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate | Bromine substitution at the 4-position | Enhanced reactivity due to halogen presence |

| Aplysinopsin Analogues | Derived from indoles with additional modifications | Known for specific neuroactive properties |

This table illustrates how variations in substitution patterns can lead to distinct biological activities, highlighting the importance of structural modifications in drug design.

Propriétés

IUPAC Name |

ethyl 3-formyl-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)10-5-3-4-9-8(7-14)6-13-11(9)10/h3-7,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTDEDCNVFAAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591638 | |

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927181-98-4 | |

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927181-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-formyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.